molecular formula C11H7F6N3 B1662841 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine CAS No. 123066-64-8

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine

Cat. No.: B1662841
CAS No.: 123066-64-8
M. Wt: 295.18 g/mol
InChI Key: XOXBUERZFCPKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine (CAS No.: 123066-64-8) is a fluorinated pyrazole derivative characterized by a phenylamine group substituted at the 1-position of a pyrazole ring bearing two trifluoromethyl (-CF₃) groups at the 3- and 5-positions. This structure confers high electron-withdrawing properties and enhanced metabolic stability, making it a candidate for pharmaceutical and materials science applications. The compound shares structural homology with celecoxib (a COX-2 inhibitor) and other pyrazole-based therapeutics, which often exploit trifluoromethyl groups to improve bioavailability and target binding .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine requires strategic planning to address challenges such as regioselectivity in pyrazole formation, stability of the trifluoromethyl groups under reaction conditions, and functional group compatibility. Retrosynthetically, the molecule can be dissected into two key components:

  • The 3,5-bis(trifluoromethyl)pyrazole ring
  • The para-aminophenyl group

Two primary synthetic strategies emerge:

  • Route A : Formation of the pyrazole ring on a pre-functionalized phenylamine precursor.
  • Route B : Coupling of a pre-synthesized pyrazole derivative to a phenylamine-bearing scaffold.

Pyrazole Ring Formation via Cyclocondensation

Hydrazine-Diketone Cyclocondensation

The most widely reported method for synthesizing 3,5-disubstituted pyrazoles involves the cyclocondensation of hydrazines with 1,3-diketones. For this compound, this approach requires:

  • 1,3-Diketone : 1,1,1-Trifluoro-3-(trifluoromethyl)propane-1,3-dione
  • Hydrazine Derivative : 4-Nitrophenylhydrazine

Procedure :

  • Synthesis of 4-Nitrophenylhydrazine :
    • 4-Fluoronitrobenzene reacts with hydrazine hydrate in ethanol at 80°C for 12 hours, yielding 4-nitrophenylhydrazine via nucleophilic aromatic substitution.
    • Yield : 78–85%.
  • Cyclocondensation Reaction :

    • 4-Nitrophenylhydrazine (1.0 equiv) and 1,1,1-trifluoro-3-(trifluoromethyl)propane-1,3-dione (1.05 equiv) are refluxed in acetic acid for 6 hours.
    • Product : 1-(4-Nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole.
    • Yield : 70–75%.
  • Nitro Group Reduction :

    • Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 4 hours) reduces the nitro group to an amine.
    • Product : this compound.
    • Yield : 90–95%.

Key Advantages :

  • High regioselectivity due to the electron-withdrawing trifluoromethyl groups directing cyclization.
  • Scalable with minimal purification steps.

Chalcone-Hydrazine Cyclocondensation

An alternative route employs chalcones (α,β-unsaturated ketones) and arylhydrazines:

Procedure :

  • Chalcone Synthesis :
    • 4-Aminophenylacetophenone reacts with trifluoroacetic anhydride to form a trifluoromethylated chalcone.
  • Cyclocondensation :
    • The chalcone reacts with phenylhydrazine in the presence of copper triflate and [bmim]PF₆ (ionic liquid) at 100°C for 8 hours.
    • Product : 3,5-Bis(trifluoromethyl)-1-(4-aminophenyl)-1H-pyrazole.
    • Yield : 65–70%.

Mechanistic Insight :
Copper triflate catalyzes the conjugate addition of hydrazine to the chalcone, followed by cyclization and aromatization.

Coupling-Based Synthetic Routes

Buchwald-Hartwig Amination

This method couples a pre-formed pyrazole with a halogenated aniline:

Procedure :

  • Pyrazole Synthesis :
    • 3,5-Bis(trifluoromethyl)-1H-pyrazole is synthesized via cyclocondensation of hydrazine with 1,3-bis(trifluoromethyl)propane-1,3-dione.
  • Protection and Activation :

    • The pyrazole NH is protected as a Boc derivative, followed by bromination at the 1-position using N-bromosuccinimide (NBS).
  • Coupling Reaction :

    • 4-Aminophenylboronic acid reacts with 1-bromo-3,5-bis(trifluoromethyl)-1H-pyrazole under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).
    • Yield : 60–65%.

Challenges :

  • Requires stringent anhydrous conditions.
  • Boc deprotection post-coupling necessitates additional steps.

Ullmann-Type Coupling

A copper-mediated approach for C–N bond formation:

Procedure :

  • Substrate Preparation :
    • 4-Iodoaniline and 3,5-bis(trifluoromethyl)-1H-pyrazole are dissolved in DMF.
  • Coupling :
    • CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ are added, and the mixture is heated to 120°C for 24 hours.
    • Yield : 50–55%.

Limitations :

  • Moderate yields due to side reactions.
  • High catalyst loading increases cost.

Comparative Analysis of Synthetic Methods

Parameter Cyclocondensation Route Buchwald-Hartwig Route Ullmann Route
Overall Yield 70–75% 60–65% 50–55%
Regioselectivity High Moderate Low
Functional Tolerance Nitro groups Boronic acids Halides
Cost Low High (Pd catalysts) Moderate
Scalability Excellent Good Poor

Mechanistic and Kinetic Considerations

Cyclocondensation Kinetics

The rate-determining step in hydrazine-diketone cyclocondensation is the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. Trifluoromethyl groups accelerate the reaction by stabilizing the transition state through inductive effects.

Coupling Reaction Dynamics

In Buchwald-Hartwig amination, oxidative addition of Pd⁰ to the aryl halide is followed by transmetallation with the amine. The electron-withdrawing trifluoromethyl groups on the pyrazole increase the electrophilicity of the coupling partner, enhancing reaction rates.

Troubleshooting and Optimization

Common Issues in Cyclocondensation

  • Low Yields : Often due to incomplete dehydration. Remedy: Use molecular sieves or azeotropic removal of water.
  • Regioisomer Formation : Mitigated by employing excess diketone (1.2 equiv) and slow reagent addition.

Challenges in Coupling Reactions

  • Catalyst Deactivation : Additives like TBAB (tetrabutylammonium bromide) improve Pd catalyst stability.
  • Side Reactions : Protecting the aniline as an acetamide prevents undesired Pd coordination.

Chemical Reactions Analysis

Types of Reactions

CRAC intermediate 2 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pharmacology

BTP2 has been identified as a potent inhibitor of CRAC (Calcium Release Activated Calcium) channels. Its ability to modulate calcium signaling pathways makes it a valuable tool in pharmacological research for studying various cellular processes.

Case Study : In a study published by Zhang et al. (2023), BTP2 was shown to effectively inhibit CRAC channels in human T cells, leading to decreased cytokine production. This suggests potential therapeutic applications in autoimmune diseases where calcium signaling plays a crucial role .

Anticancer Research

The compound has also been explored for its anticancer properties. Research indicates that BTP2 can induce apoptosis in cancer cells by disrupting calcium homeostasis.

Data Table: Anticancer Activity of BTP2

Cancer TypeIC50 (µM)Mechanism of Action
Breast Cancer5.0Induces apoptosis via calcium dysregulation
Prostate Cancer7.5Inhibits cell proliferation
Leukemia3.2Triggers oxidative stress

Case Study : A study by Lee et al. (2024) demonstrated that BTP2 significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a chemotherapeutic agent .

Materials Science

Beyond biological applications, BTP2 is being investigated for use in materials science, particularly in the development of novel polymers and coatings due to its unique electronic properties.

Application Example : Researchers have utilized BTP2 as a building block for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are suitable for applications in electronics and protective coatings.

Mechanism of Action

CRAC intermediate 2 exerts its effects by modulating the activity of calcium release-activated calcium channels. These channels are crucial for maintaining calcium homeostasis in cells. The compound interacts with key proteins like stromal interaction molecule 1 (STIM1) and Orai1, which are involved in the activation of these channels. By influencing these molecular targets, CRAC intermediate 2 can alter calcium signaling pathways, leading to various cellular responses .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name CAS No. Molecular Formula Key Substituents
4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine 123066-64-8 C₁₁H₇F₆N₃ -NH₂ (phenyl), -CF₃ (pyrazole 3,5-positions)
Celecoxib 169590-42-5 C₁₇H₁₄F₃N₃O₂S -SO₂NH₂ (phenyl), -CF₃ (pyrazole 3,5-positions), methylsulfonylbenzene substituent
N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-benzenesulfonamide Not provided C₁₇H₁₄F₆N₄O₂S -SO₂NH-C₆H₄-CH₃ (sulfonamide), -CF₃ (pyrazole 3,5-positions)

Key Differences :

  • Functional Groups : Unlike celecoxib, the target compound lacks a sulfonamide (-SO₂NH₂) group, which is critical for COX-2 inhibition. Instead, its phenylamine group (-NH₂) may facilitate nucleophilic interactions in alternative targets .
  • Electron-Withdrawing Effects : Both the target compound and celecoxib feature trifluoromethyl groups, but the latter’s sulfonamide group enhances acidity and hydrogen-bonding capacity, influencing receptor binding .
  • Biological Activity : Celecoxib is a well-established anti-inflammatory agent, whereas the biological role of this compound remains less explored, though its analogs (e.g., sulfonamide derivatives) show promise in kinase inhibition .

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl Groups: The -CF₃ groups in the pyrazole ring increase lipophilicity (logP ~3.5) and metabolic resistance compared to non-fluorinated analogs. This is consistent with trends observed in fluorinated pharmaceuticals like celecoxib .
  • Phenylamine vs. Sulfonamide : The absence of a sulfonamide group in the target compound reduces molecular weight (MW 303.2 g/mol vs. 381.4 g/mol for celecoxib) and may improve membrane permeability but limits interactions with polar binding pockets .

Data Tables

Table 1: Physicochemical Comparison

Property This compound Celecoxib Sulfonamide Analog ()
Molecular Weight (g/mol) 303.2 381.4 460.45
logP (Predicted) ~3.5 ~3.0 ~4.2
Key Functional Groups -NH₂, -CF₃ -SO₂NH₂, -CF₃ -SO₂NHR, -CF₃

Biological Activity

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • Molecular Formula : C15H9F6N5OS
  • CAS Number : 223499-30-7
  • Molecular Weight : 421.33 g/mol

The compound exhibits multiple mechanisms that contribute to its biological activity:

  • Anti-inflammatory Properties : Pyrazole derivatives, including this compound, have shown anti-inflammatory effects in various studies, suggesting they may inhibit inflammatory pathways effectively.
  • Anticancer Activity : Research indicates that this compound has potential as an anticancer agent. It has been tested against various cancer cell lines with promising results.

Anticancer Activity

A review of recent studies reveals that derivatives of pyrazole compounds exhibit significant cytotoxic effects against multiple cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30
Hep-23.25
P81517.82

These findings indicate that the compound's derivatives can potentially inhibit tumor growth and induce apoptosis in cancer cells.

Mechanistic Studies

The biological activity of this compound is further supported by mechanistic studies:

  • Aurora-A Kinase Inhibition : Certain derivatives have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, highlighting their potential in targeted cancer therapies .

Study on MCF7 Cell Line

In a study by Bouabdallah et al., the compound was screened against the MCF7 breast cancer cell line. Results indicated a significant reduction in cell viability at concentrations as low as 3.79 µM, suggesting strong anticancer properties .

Study on Autophagy Induction

Research conducted by Fan et al. demonstrated that specific derivatives could induce autophagy in A549 lung cancer cells without triggering apoptosis. The compounds exhibited IC50 values around 0.95 nM for autophagy induction .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 3,5-bis(trifluoromethyl)pyrazole with a halogenated aniline precursor (e.g., 4-iodophenylamine) via nucleophilic aromatic substitution. Optimization can be achieved through statistical experimental design (DoE), varying parameters like temperature, solvent polarity, and catalyst loading. For example, using polar aprotic solvents (e.g., DMF) at 80–100°C with a base (e.g., K₂CO₃) enhances yield. Computational reaction path searches based on quantum chemical calculations can further refine conditions by predicting transition states and intermediates, as demonstrated in the ICReDD framework .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. The ¹⁹F NMR will show distinct signals for the -CF₃ groups at ~-60 to -65 ppm, while ¹H NMR resolves aromatic protons (δ 7.2–8.0 ppm) and the amine proton (δ ~5.5 ppm, broad). FT-IR can confirm the NH₂ group (stretch ~3400 cm⁻¹). Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation, as seen in analogous pyrazole derivatives .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer : The compound is lipophilic (predicted logP ~3.0) with limited aqueous solubility. Stability tests in DMSO, ethanol, and acidic/basic buffers (pH 3–10) should be conducted via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition by HPLC-UV and LC-MS. Data from structurally similar compounds (e.g., trifluoromethylpyrazole derivatives) suggest sensitivity to strong bases, requiring inert atmospheres for long-term storage .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for trifluoromethylpyrazole-amine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model competing pathways, such as direct substitution vs. intermediate formation. For example, if experimental yields conflict with predicted activation energies, ab initio molecular dynamics simulations may identify solvent effects or hidden transition states. ICReDD’s integrated approach—combining computation, informatics, and iterative experimentation—is effective for reconciling such discrepancies .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound, particularly in scaling from milligram to gram quantities?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:

  • Define Critical Quality Attributes (CQAs): Purity (>98%), residual solvent levels.
  • Identify Critical Process Parameters (CPPs): Stirring rate, cooling gradient.
  • Use process analytical technology (PAT) like in situ FT-IR to monitor reaction progression. Membrane separation technologies (e.g., nanofiltration) can purify intermediates, as classified under CRDC RDF2050104 .

Q. How do steric and electronic effects of the 3,5-bis(trifluoromethyl) group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing -CF₃ groups deactivate the pyrazole ring, directing electrophilic substitution to the para position of the aniline moiety. Steric hindrance from the trifluoromethyl groups may slow nucleophilic attacks, necessitating bulky ligands in palladium-catalyzed reactions (e.g., XPhos). Comparative studies with mono-trifluoromethyl analogs (e.g., 4-(3-CF₃-1H-pyrazol-1-yl)phenylamine) can isolate electronic vs. steric contributions .

Q. What experimental and computational approaches are recommended to validate the compound’s potential as a kinase inhibitor scaffold?

  • Methodological Answer :

  • In vitro : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 μM. Use surface plasmon resonance (SPR) for binding kinetics.
  • In silico : Dock the compound into kinase ATP-binding pockets (e.g., using AutoDock Vina). Molecular dynamics simulations (100 ns) assess binding stability. Compare with known inhibitors (e.g., Aprepitant derivatives) to identify pharmacophore overlaps .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s hydrogen-bonding capacity in different solvents?

  • Methodological Answer : Use solvent-dependent ¹H NMR titrations with deuterated DMSO and CDCl₃ to probe NH₂ hydrogen bonding. Computational solvation models (e.g., COSMO-RS) predict solvent interactions. If discrepancies persist (e.g., variable LogD values), validate via shake-flask experiments with UV/Vis quantification. Reference CRDC subclass RDF2050103 for chemical engineering design principles .

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6N3/c12-10(13,14)8-5-9(11(15,16)17)20(19-8)7-3-1-6(18)2-4-7/h1-5H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXBUERZFCPKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372386
Record name 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

123066-64-8
Record name 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine
4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine
4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine
4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine
4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine
4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.